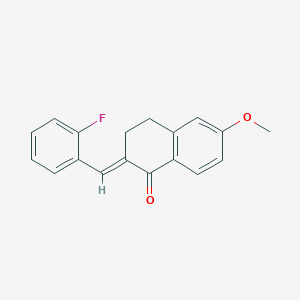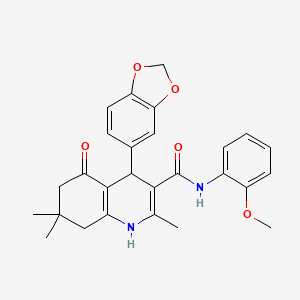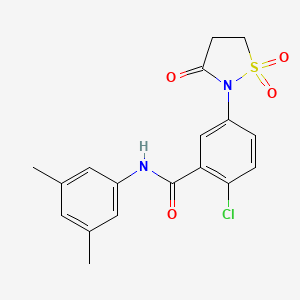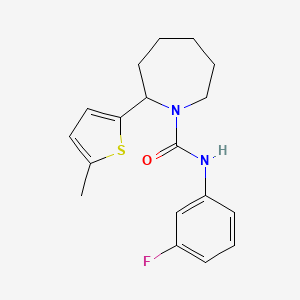
2-(2-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone, also known as FN1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FN1 belongs to the family of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
作用机制
The mechanism of action of 2-(2-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone is complex and involves multiple molecular targets. This compound has been shown to interact with the tubulin protein, which is involved in the formation of the microtubule network that is essential for cell division and proliferation. This compound has been reported to inhibit the polymerization of tubulin, leading to the disruption of the microtubule network and the induction of cell cycle arrest and apoptosis.
This compound has also been shown to inhibit the activity of enzymes such as COX-2, which is involved in the synthesis of inflammatory mediators such as prostaglandins. This compound can bind to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins and reducing inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anticancer activity both in vitro and in vivo. This compound can induce cell cycle arrest and apoptosis in cancer cells by disrupting the microtubule network and inhibiting the activity of enzymes such as COX-2. This compound has also been reported to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
2-(2-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has several advantages for lab experiments, including its easy synthesis and high potency against cancer cells. This compound can be synthesized using simple reaction conditions and is relatively stable under normal laboratory conditions. This compound has also been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development as an anticancer agent.
However, this compound also has several limitations for lab experiments, including its poor solubility in water and its potential for off-target effects. This compound can form aggregates in aqueous solutions, which can affect its bioavailability and activity. This compound can also interact with other molecular targets besides tubulin and COX-2, leading to potential off-target effects.
未来方向
2-(2-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has several potential future directions for research and development. One possible direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the exploration of the structure-activity relationship of this compound to identify more potent and selective analogs. This compound can also be used as a building block for the synthesis of novel materials with unique properties.
In the field of medicinal chemistry, this compound can be further developed as an anticancer agent by studying its pharmacokinetics and pharmacodynamics in animal models. This compound can also be tested for its potential applications in other diseases such as inflammatory bowel disease and neurodegenerative diseases.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and material science. This compound exhibits potent anticancer, anti-inflammatory, and antioxidant properties and interacts with multiple molecular targets, including tubulin and COX-2. This compound has several advantages and limitations for lab experiments and has several potential future directions for research and development.
合成方法
2-(2-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone can be synthesized through a simple reaction between 2-fluorobenzaldehyde and 6-methoxy-1-tetralone in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate chalcone, which is then reduced to this compound using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction can be optimized by varying the reaction conditions, including the choice of solvent, temperature, and reaction time.
科学研究应用
2-(2-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been reported to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
In pharmacology, this compound has been shown to interact with various molecular targets, including the tubulin protein, which is involved in cell division and proliferation. This compound has been reported to inhibit the growth of cancer cells by disrupting the microtubule network, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the synthesis of inflammatory mediators such as prostaglandins.
In material science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs). This compound can form stable complexes with metal ions, which can be used to synthesize MOFs with unique properties such as high surface area and selectivity for gas adsorption.
属性
IUPAC Name |
(2E)-2-[(2-fluorophenyl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO2/c1-21-15-8-9-16-12(11-15)6-7-14(18(16)20)10-13-4-2-3-5-17(13)19/h2-5,8-11H,6-7H2,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOXIXYINYEYQA-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5160503.png)
![1-amino-3-[4-(diethylamino)phenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5160515.png)
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5160519.png)
![5-{3,5-dichloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5160527.png)


![3-cyclopropyl-N-[2-(2-furyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5160558.png)

![2-cyclohexyl-N-[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5160570.png)
![N-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5160571.png)

![dimethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B5160597.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5160601.png)
